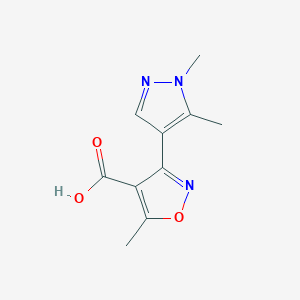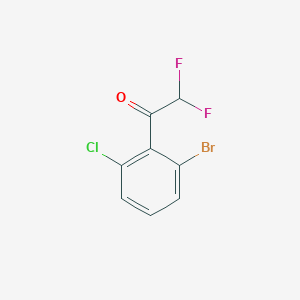
1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-6-chlorophenyl)-2,2-difluoroethan-1-one typically involves the reaction of 2-bromo-6-chlorobenzaldehyde with difluoroacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of 1-(2-bromo-6-chlorophenyl)-2,2-difluoroethan-1-one may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-bromo-6-chlorophenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Bromo-6-chlorophenyl)indolin-2-one
- 2-Bromo-6-chlorophenol
- 1-(2-Bromo-6-chlorophenyl)prop-2-en-1-ol
Uniqueness
1-(2-Bromo-6-chlorophenyl)-2,2-difluoroethan-1-one is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with two fluorine atoms on the ethanone moiety. This combination of halogens and fluorine imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H4BrClF2O |
|---|---|
Molekulargewicht |
269.47 g/mol |
IUPAC-Name |
1-(2-bromo-6-chlorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4BrClF2O/c9-4-2-1-3-5(10)6(4)7(13)8(11)12/h1-3,8H |
InChI-Schlüssel |
SPQKSVPOARFDDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)C(=O)C(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


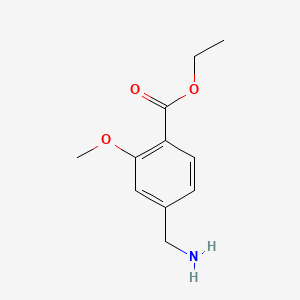
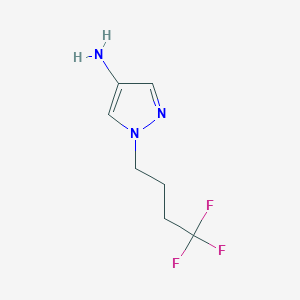
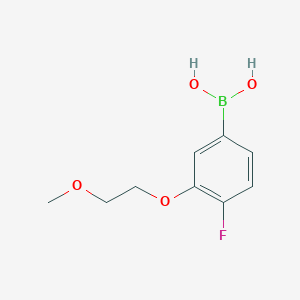
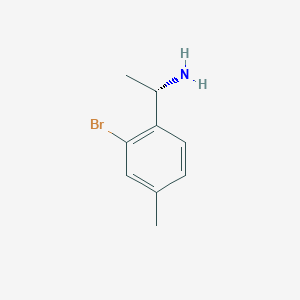
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)

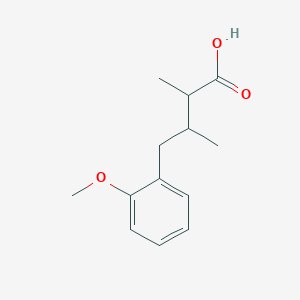
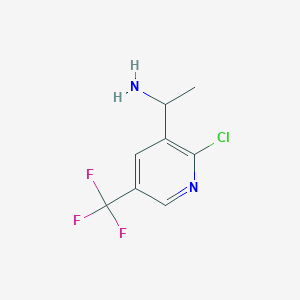
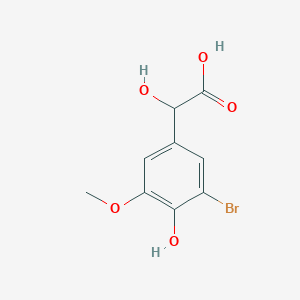
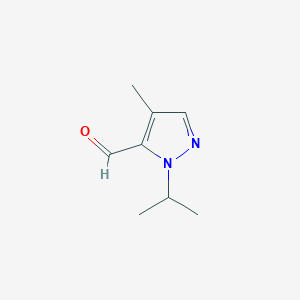
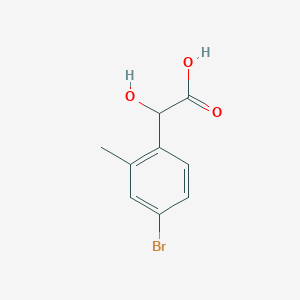

![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)
